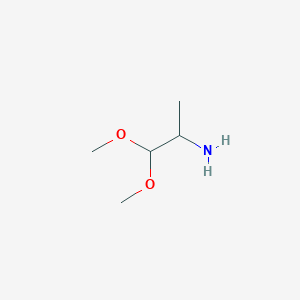

1,1-Dimethoxypropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKAVHTSXSLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972884 | |

| Record name | 1,1-Dimethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57390-38-2 | |

| Record name | 1,1-Dimethoxy-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57390-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethoxy-1-methylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057390382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-1-methylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of 1,1-Dimethoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 1,1-dimethoxypropan-2-amine. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous structures and predictive models. It includes detailed, best-practice experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared (FTIR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the complete structure elucidation process is presented using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of novel small molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 57390-38-2

-

Molecular Formula: C₅H₁₃NO₂

-

Molecular Weight: 119.16 g/mol

-

Predicted Properties:

-

Boiling Point: 149.3 °C at 760 mmHg

-

Density: 0.929 g/cm³

-

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~ 1.1 | Doublet | ~ 6.5 |

| H-2 (CH) | ~ 2.9 | Multiplet | - |

| H-3 (CH(OCH₃)₂) | ~ 4.2 | Doublet | ~ 5.5 |

| -OCH₃ | ~ 3.3 | Singlet | - |

| -NH₂ | ~ 1.5 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~ 18 |

| C-2 (CH) | ~ 50 |

| C-3 (CH(OCH₃)₂) | ~ 105 |

| -OCH₃ | ~ 54 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 119 | [M]⁺ (Molecular Ion) |

| 104 | [M - CH₃]⁺ |

| 88 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 44 | [CH(NH₂)CH₃]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the amine and acetal functional groups.

Table 4: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3500 | N-H | Symmetric & Asymmetric Stretching (doublet) |

| 2850-2950 | C-H | Stretching |

| 1590-1650 | N-H | Bending (Scissoring) |

| 1050-1150 | C-O | Stretching (Acetal) |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum, typically using a standard pulse program.

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or methanol)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

-

Transfer the solution to an autosampler vial.

-

Set the GC-MS parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 35-300 amu).

-

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for each eluting peak.

-

Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (neat liquid)

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)

-

Pipette

Procedure:

-

Ensure the FTIR sample compartment and any sampling accessories are clean and dry.

-

Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

If using salt plates, place a small drop of the neat liquid sample onto one plate and carefully place the second plate on top to create a thin film.

-

If using an ATR accessory, place a drop of the sample directly onto the ATR crystal.

-

Place the sample holder in the FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, integrating the spectroscopic techniques described above.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Analysis of 1,1-Dimethoxypropan-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Predicted Properties

1,1-Dimethoxypropan-2-amine, also known as 2-aminopropionaldehyde dimethyl acetal, is a primary amine with the molecular formula C₅H₁₃NO₂. Its structure consists of a propane backbone with two methoxy groups attached to the first carbon and an amine group on the second carbon.

Table 1: Chemical Identifiers and Predicted Physical Properties

| Property | Value |

| CAS Number | 57390-38-2 |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol |

| Boiling Point (Predicted) | 149.3 °C at 760 mmHg |

| Density (Predicted) | 0.929 g/cm³ |

| InChI | InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3 |

| Canonical SMILES | CC(N)C(OC)OC |

Predicted Spectroscopic Data

While experimental data is unavailable, the expected spectroscopic features can be predicted based on the molecular structure of this compound.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C3) | ~1.0-1.2 | Doublet | 3H |

| -NH₂ | ~1.5-3.0 (broad) | Singlet | 2H |

| -CH(NH₂) (C2) | ~2.8-3.2 | Multiplet | 1H |

| -OCH₃ | ~3.3-3.5 | Singlet | 6H |

| -CH(OCH₃)₂ (C1) | ~4.2-4.5 | Doublet | 1H |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| -CH₃ (C3) | ~15-20 |

| -CH(NH₂) (C2) | ~50-55 |

| -OCH₃ | ~52-58 |

| -CH(OCH₃)₂ (C1) | ~100-105 |

IR Spectroscopy

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

| C-O Stretch (Acetal) | 1050-1150 | Strong |

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at an m/z of 119.10. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z 31) leading to a fragment at m/z 88, or the loss of the aminopropyl side chain.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its anticipated spectral characteristics and the methodologies for their acquisition. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer valuable guidance for researchers in the fields of organic synthesis, analytical chemistry, and drug development who may be working with this compound. The provided workflow diagram further clarifies the logical steps involved in the structural elucidation of such molecules.

Reactivity of 1,1-Dimethoxypropan-2-amine with Electrophiles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxypropan-2-amine, also known as 2-aminopropionaldehyde dimethyl acetal, is a versatile bifunctional molecule incorporating both a primary amine and a protected aldehyde in the form of a dimethyl acetal. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures. The reactivity of this compound is dominated by the nucleophilic character of the primary amine, which readily reacts with a variety of electrophiles. The acetal functionality is generally stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to liberate the corresponding aldehyde, opening up further reactive possibilities. This guide provides a technical overview of the core reactivity of this compound with common electrophiles.

Core Reactivity Principles

The primary amine group in this compound is the principal site of nucleophilic attack on electrophiles. The lone pair of electrons on the nitrogen atom dictates its reactivity towards electron-deficient species. The reactivity can be broadly categorized into several key transformations:

-

N-Acylation: Reaction with acylating agents such as acyl chlorides and anhydrides to form amides.

-

N-Alkylation: Reaction with alkylating agents like alkyl halides to yield secondary and tertiary amines.

-

Schiff Base Formation/Imination: Condensation with aldehydes and ketones, which can occur after in situ or prior hydrolysis of the acetal.

-

Cyclocondensation Reactions: Reactions with bifunctional electrophiles to form various heterocyclic systems.

The acetal group's stability is pH-dependent. While stable to bases and nucleophiles, it can be cleaved under acidic conditions to unmask the aldehyde functionality, which can then participate in subsequent reactions. This latent aldehyde functionality is a key feature of its synthetic utility.

Reactions with Electrophiles: A Detailed Look

N-Acylation

The reaction of this compound with acylating agents is a robust method for the formation of N-(1,1-dimethoxypropan-2-yl) amides. This transformation is typically high-yielding and proceeds under standard acylation conditions.

General Reaction Scheme:

Caption: General scheme for the N-acylation of this compound.

Experimental Protocol (General):

A detailed experimental protocol for the N-acylation of a closely related substrate, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, provides a valuable template. For the synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, the starting amide was reacted with acetic anhydride in the presence of polyphosphoric acid[1]. A more general and milder approach for the acylation of this compound would involve dissolving the amine in an aprotic solvent like dichloromethane or tetrahydrofuran, adding a base such as triethylamine or pyridine to scavenge the acid byproduct, and then adding the acyl chloride or anhydride dropwise at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.

Quantitative Data:

| Electrophile (Example) | Product | Typical Conditions | Yield (%) |

| Acetyl Chloride | N-(1,1-dimethoxypropan-2-yl)acetamide | Et3N, DCM, 0 °C to RT | Data not available |

| Benzoyl Chloride | N-(1,1-dimethoxypropan-2-yl)benzamide | Pyridine, DCM, 0 °C to RT | Data not available |

N-Alkylation

N-alkylation of this compound with alkyl halides furnishes the corresponding secondary or tertiary amines. The reaction proceeds via nucleophilic substitution. Mono-alkylation can be favored by using the amine as the limiting reagent, while di-alkylation is promoted by using an excess of the alkylating agent and a stronger base.

General Reaction Scheme:

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol (General):

A typical procedure involves dissolving this compound in a polar aprotic solvent such as acetonitrile or DMF. A base, such as potassium carbonate or triethylamine, is added to neutralize the hydrohalic acid formed during the reaction. The alkyl halide is then added, and the mixture is heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). While the existence of N-benzyl-1,1-dimethoxypropan-2-amine is confirmed by its commercial availability, a specific, detailed synthetic protocol was not found in the performed searches.

Quantitative Data:

| Electrophile (Example) | Product | Typical Conditions | Yield (%) |

| Methyl Iodide | N-methyl-1,1-dimethoxypropan-2-amine | K2CO3, ACN, reflux | Data not available |

| Benzyl Bromide | N-benzyl-1,1-dimethoxypropan-2-amine | Et3N, DMF, 80 °C | Data not available |

Reactions Involving the Acetal Functionality

The acetal group in this compound serves as a protecting group for the aldehyde. This aldehyde can be unmasked by acid-catalyzed hydrolysis, leading to the formation of 2-aminopropionaldehyde. This intermediate is highly reactive and can undergo self-condensation or react with other nucleophiles or electrophiles present in the reaction mixture.

Hydrolysis and Subsequent Reactions:

References

Stability of 1,1-Dimethoxypropan-2-amine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxypropan-2-amine is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds. Its structure, containing both an acetal and a primary amine, presents a unique stability profile, especially under acidic conditions commonly employed in drug formulation and synthesis. This technical guide provides an in-depth analysis of the anticipated stability of this compound in acidic media, based on established principles of organic chemistry. It outlines the probable degradation pathway, offers a comprehensive, hypothetical experimental protocol for stability testing, and presents illustrative data to guide researchers in their investigations.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its utility stems from the presence of a protected ketone (as a dimethyl acetal) and a primary amino group. The acetal serves as a protecting group for the ketone, which can be deprotected under specific conditions to reveal the carbonyl functionality. The amine provides a site for further functionalization, such as amide bond formation.

The stability of this compound is of paramount importance, particularly in drug development, where active pharmaceutical ingredients (APIs) and their intermediates must withstand various pH conditions during synthesis, formulation, and in physiological environments. This guide focuses on the behavior of this compound under acidic conditions, a common stressor that can lead to its degradation.

Core Chemical Principles

The stability of this compound in an acidic environment is governed by the reactivity of its two primary functional groups: the amine and the acetal.

-

Amine Protonation : Amines are basic functional groups and will readily accept a proton in an acidic solution to form an ammonium salt.[1] This acid-base reaction is an equilibrium, but in a sufficiently acidic medium (pH < pKa of the amine), the compound will exist almost entirely in its protonated form.[2] The protonation of the amino group introduces a positive charge into the molecule.

-

Acid-Catalyzed Acetal Hydrolysis : Acetals are generally stable in neutral to basic conditions but are susceptible to hydrolysis in the presence of acid.[3] The mechanism of acid-catalyzed acetal hydrolysis involves the protonation of one of the alkoxy oxygens, converting it into a good leaving group (an alcohol).[4] Departure of the alcohol results in a resonance-stabilized carbocation (an oxocarbenium ion), which is then attacked by water.[4] Subsequent deprotonation yields a hemiacetal, which can undergo further acid-catalyzed hydrolysis to the corresponding ketone or aldehyde.[5]

Proposed Degradation Pathway of this compound in Acidic Conditions

In an acidic aqueous solution, this compound is expected to undergo a two-stage degradation process: initial protonation of the amine followed by the acid-catalyzed hydrolysis of the acetal.

-

Protonation of the Amino Group : The first and rapid step is the protonation of the basic amino group by the acid in the medium, forming 2-ammoniopropanal dimethyl acetal.

-

Acid-Catalyzed Hydrolysis of the Acetal : The acetal moiety of the protonated molecule then undergoes hydrolysis. The presence of the positively charged ammonium group in proximity to the acetal may influence the rate of this hydrolysis through inductive effects. The hydrolysis proceeds through a hemiacetal intermediate to ultimately yield 2-aminopropanal and two molecules of methanol.

The proposed signaling pathway for this degradation is illustrated below:

Caption: Proposed degradation pathway of this compound in acidic conditions.

Experimental Protocols

To quantitatively assess the stability of this compound under acidic conditions, a systematic experimental approach is required. The following is a detailed, hypothetical protocol.

Materials and Reagents

-

This compound (purity > 98%)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Phosphate buffer solutions (pH 2, 4, 6)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Internal standard (e.g., a structurally similar, stable compound)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Thermostatically controlled water bath or incubator

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Workflow

The following diagram outlines the workflow for the stability study:

Caption: Experimental workflow for the acidic stability study of this compound.

HPLC Method

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 210 nm (or as determined by UV scan)

-

Column Temperature: 30°C

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Sample Preparation: For each pH condition, add a known volume of the stock solution to a volumetric flask containing the acidic buffer to achieve a final concentration of 0.1 mg/mL.

-

Incubation: Place the prepared solutions in a thermostatically controlled environment at the desired temperatures.

-

Time-Point Sampling: At each specified time point, withdraw an aliquot of the sample.

-

Quenching: Immediately neutralize the aliquot with an equivalent amount of NaOH to stop further degradation.

-

Analysis: Add the internal standard and analyze the sample by HPLC.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in a clear and concise format to allow for easy comparison across different conditions.

Table 1: Illustrative Stability Data for this compound in Acidic Buffers at 40°C

| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, h) | % Remaining after 24h |

| 2.0 | 40 | 0.098 | 7.1 | 10.5 |

| 4.0 | 40 | 0.025 | 27.7 | 54.9 |

| 6.0 | 40 | 0.005 | 138.6 | 88.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its application in pharmaceutical and chemical synthesis. Based on fundamental chemical principles, it is anticipated that the compound will undergo acid-catalyzed hydrolysis of the acetal group, a process that is likely preceded by the protonation of the primary amine. The rate of this degradation is expected to be highly dependent on pH and temperature. The provided experimental protocol offers a robust framework for quantifying the stability of this compound, enabling researchers to make informed decisions regarding its handling, storage, and use in acidic environments. Further studies are warranted to fully elucidate the degradation kinetics and to identify and characterize any degradation products.

References

An In-depth Technical Guide on the Basicity and pKa of 1,1-Dimethoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basicity and predicted pKa of 1,1-dimethoxypropan-2-amine. Due to the absence of experimentally determined data for this specific compound, this guide synthesizes information from structurally analogous molecules to estimate its acid-base properties. Furthermore, it offers detailed experimental protocols for the determination of the pKa of amines, catering to the needs of researchers in drug development and chemical sciences. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for the scientific community.

Introduction

This compound is a primary amine with a unique structural feature of two methoxy groups on the adjacent carbon. The basicity of the amino group is a critical parameter that influences its chemical reactivity, pharmacokinetic properties, and potential applications in medicinal chemistry and materials science. The pKa value, the negative logarithm of the acid dissociation constant of the conjugate acid, quantitatively expresses this basicity. A higher pKa indicates a stronger base. This guide will explore the predicted pKa of this compound and provide a comparative analysis with structurally related amines.

Predicted Basicity and pKa of this compound

Currently, there is no experimentally determined pKa value for this compound in the scientific literature. However, computational methods have predicted a pKa value for its conjugate acid.

| Compound Name | Chemical Structure | Predicted pKa |

| This compound | CH₃CH(NH₂)CH(OCH₃)₂ | 7.00 ± 0.10 |

This predicted value should be used with caution and experimental verification is highly recommended.

Comparative Analysis with Structurally Similar Amines

To better estimate the pKa of this compound, it is instructive to examine the pKa values of structurally related compounds. The presence of electron-donating alkyl groups generally increases the basicity of amines (higher pKa), while electron-withdrawing groups decrease it. The ether linkages (methoxy groups) in the vicinity of the amino group can influence its basicity through inductive and steric effects.

| Compound Name | Chemical Structure | pKa (Predicted/Experimental) | Notes |

| 2-Propanamine (Isopropylamine) | CH₃CH(NH₂)CH₃ | 10.63 (Experimental) | A simple secondary amine for baseline comparison. |

| 1-Methoxypropan-2-amine | CH₃CH(NH₂)CH₂OCH₃ | 8.84 ± 0.10 (Predicted) | The presence of one methoxy group is expected to lower the basicity compared to 2-propanamine. |

| 2-Methoxyethanamine | CH₃OCH₂CH₂NH₂ | 9.20 (Experimental)[1] | An experimental value for a primary amine with a methoxy group. |

| 3-Methoxypropan-1-amine | CH₃O(CH₂)₃NH₂ | 9.73 ± 0.10 (Predicted) | The methoxy group is further from the amine, leading to a lesser electron-withdrawing effect. |

The predicted pKa of this compound (7.00) is significantly lower than that of its structural analogs. This suggests that the two methoxy groups on the adjacent carbon exert a strong electron-withdrawing inductive effect, thereby reducing the electron density on the nitrogen atom and decreasing its basicity.

Experimental Protocols for pKa Determination

For accurate determination of the pKa of this compound, the following experimental methods are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.[2][3] This method involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the amine and monitoring the resulting change in pH.

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Preparation of the Amine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 0.01 M. If solubility is an issue, a co-solvent such as methanol or ethanol may be used.

-

Preparation of the Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place a known volume of the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized HCl solution in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point of the titration is the point of steepest inflection in the curve, which can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pKa of the amine's conjugate acid is equal to the pH at the half-equivalence point.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation. This method is particularly useful for compounds with chromophores near the ionizable center. Since this compound does not possess a significant chromophore, this method may not be directly applicable. However, in some cases, derivatization to introduce a chromophore or indirect methods could be employed, though these are beyond the scope of this standard guide.

Logical Relationship for Spectrophotometric pKa Determination:

Caption: Logical flow for pKa determination via UV-Vis spectrophotometry.

Conclusion

The basicity of this compound, as indicated by its predicted pKa of 7.00, is notably lower than that of simpler alkylamines. This is attributed to the electron-withdrawing effect of the two methoxy groups. For researchers and drug development professionals, an accurate, experimentally determined pKa is crucial for understanding the compound's behavior in physiological and chemical systems. Potentiometric titration stands as the recommended method for the precise determination of this value. The protocols and comparative data presented in this guide offer a robust framework for both the estimation and experimental validation of the pKa of this compound and other novel amine compounds.

References

Methodological & Application

Application Notes: The Versatile Role of 1,1-Dimethoxypropan-2-amine in Unnatural Amino Acid Synthesis

Introduction

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology, offering molecular diversity that transcends the canonical 20 proteinogenic amino acids. Their incorporation into peptides and other molecular frameworks can enhance proteolytic stability, modulate biological activity, and introduce novel functionalities. 1,1-Dimethoxypropan-2-amine, a chiral building block, serves as a valuable precursor for the synthesis of a variety of unique UAAs. Its structure, featuring a protected keto group and a primary amine on a chiral scaffold, allows for its strategic incorporation into amino acid backbones through several established synthetic methodologies.

These application notes detail two primary, robust protocols for the utilization of this compound in the synthesis of novel unnatural amino acids: the diastereoselective Strecker synthesis and the alkylation of glycine-derived imine templates. These methods provide access to UAAs with a β-ketone functionality (or its protected precursor), which can be further elaborated to generate a diverse array of complex amino acid structures.

Application 1: Diastereoselective Strecker Synthesis of a β-Keto-α-Amino Acid Precursor

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids. By employing a chiral amine such as this compound, the addition of cyanide to the in situ-formed imine can proceed with diastereoselectivity, enabling the synthesis of enantiomerically enriched amino acids. In this application, this compound is reacted with an aldehyde and a cyanide source to yield a chiral α-aminonitrile, which is a direct precursor to a novel UAA.

Experimental Protocol: Diastereoselective Strecker Reaction

-

Imine Formation: In a round-bottom flask, dissolve the desired aldehyde (1.0 eq.) and (S)-1,1-dimethoxypropan-2-amine (1.05 eq.) in methanol (0.5 M). Stir the solution at room temperature for 2 hours.

-

Cyanide Addition: Cool the solution to 0 °C and add trimethylsilyl cyanide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purify by flash column chromatography.

-

Nitrile Hydrolysis: Treat the purified α-aminonitrile with 6 M hydrochloric acid and heat at reflux for 6 hours.

-

Final Purification: Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in water and purify by ion-exchange chromatography to obtain the target unnatural amino acid.

Table 1: Representative Data for Diastereoselective Strecker Synthesis

| Aldehyde (R-CHO) | α-Aminonitrile Yield (%) | Diastereomeric Ratio (S,R) : (S,S) | Final Amino Acid Yield (%) |

| Isobutyraldehyde | 85 | 85:15 | 75 |

| Benzaldehyde | 92 | 90:10 | 80 |

| 4-Methoxybenzaldehyde | 88 | 92:8 | 78 |

Note: The yields and diastereomeric ratios are representative values based on analogous literature procedures and may vary depending on the specific substrate and reaction conditions.

Workflow for Diastereoselective Strecker Synthesis

Application 2: Alkylation of a Glycine Imine Template with a 1,1-Dimethoxypropan-2-yl Derived Electrophile

Another powerful strategy for asymmetric amino acid synthesis involves the alkylation of a chiral glycine enolate equivalent. In this approach, a Schiff base is formed between glycine tert-butyl ester and a chiral auxiliary. Deprotonation followed by alkylation with a suitable electrophile derived from this compound introduces the desired side chain with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary and ester protecting group to furnish the unnatural amino acid. For this application, this compound would first be converted to an appropriate electrophile, such as 1,1-dimethoxy-2-iodopropane.

Experimental Protocol: Asymmetric Alkylation of a Glycine Imine

-

Preparation of the Electrophile (1,1-dimethoxy-2-iodopropane): This step requires a separate synthesis, for instance, from 1,1-dimethoxypropan-2-ol via tosylation followed by iodide displacement.

-

Formation of the Glycine Imine: In a flask equipped with a Dean-Stark apparatus, reflux a solution of glycine tert-butyl ester (1.0 eq.) and (S)-(-)-2-hydroxy-pinanone (1.0 eq.) in toluene (0.2 M) for 16 hours. Remove the solvent under reduced pressure.

-

Alkylation: Dissolve the crude imine in THF (0.3 M) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes. Add a solution of 1,1-dimethoxy-2-iodopropane (1.2 eq.) in THF. Stir at -78 °C for 4 hours.

-

Hydrolysis and Isolation: Quench the reaction with saturated aqueous ammonium chloride. After warming to room temperature, extract with ethyl acetate. Hydrolyze the crude product with 1 M HCl at room temperature for 12 hours. Adjust the pH to neutral and purify by ion-exchange chromatography to yield the desired unnatural amino acid.

Table 2: Representative Data for Asymmetric Alkylation

| Electrophile | Alkylated Imine Yield (%) | Diastereomeric Excess (de, %) | Final Amino Acid Yield (%) |

| 1,1-dimethoxy-2-iodopropane | 78 | >95 | 70 |

| 1,1-dimethoxy-2-bromopropane | 75 | >95 | 68 |

| 1,1-dimethoxy-2-propyl tosylate | 72 | >90 | 65 |

Note: The yields and diastereomeric excess are representative values based on analogous literature procedures and may vary depending on the specific substrate and reaction conditions.

Workflow for Asymmetric Alkylation of a Glycine Imine

This compound is a potent and versatile chiral building block for the synthesis of novel unnatural amino acids. The protocols outlined herein for diastereoselective Strecker synthesis and asymmetric alkylation of a glycine imine provide reliable pathways to access UAAs containing a protected β-keto functionality. The resulting amino acids are valuable substrates for further chemical modifications, enabling the creation of a wide range of complex and functionally diverse molecules for applications in drug discovery, peptide science, and materials research. The choice of synthetic route will depend on the desired final structure and the availability of starting materials. Both methods offer good to excellent stereocontrol and provide a solid foundation for the development of innovative UAA libraries.

Application Notes and Protocols: Diastereoselective Synthesis Utilizing Chiral Auxiliaries

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The request for information on the diastereoselective synthesis using 1,1-dimethoxypropan-2-amine as a chiral auxiliary has been thoroughly investigated. Following an extensive search of scientific literature and chemical databases, it has been determined that there are no published reports of this specific compound being used for this purpose.

In the spirit of providing valuable and accurate scientific information, these application notes will instead focus on a well-established and widely utilized class of chiral auxiliaries: Evans' Oxazolidinones . The principles, protocols, and data presented herein are representative of the broader field of diastereoselective synthesis and will equip researchers with the foundational knowledge and practical methodologies applicable to this critical area of asymmetric synthesis.

Introduction to Diastereoselective Synthesis with Evans' Oxazolidinones

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry during a chemical reaction. By temporarily incorporating a chiral molecule, known as a chiral auxiliary, into an achiral substrate, one can direct the formation of a new stereocenter with a high degree of selectivity. The newly formed stereoisomers are diastereomers, which have different physical properties, allowing for their separation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Evans' oxazolidinones are a class of chiral auxiliaries that have proven to be exceptionally effective and versatile in a wide range of asymmetric transformations, including alkylations, aldol reactions, and acylations. Their rigid, planar structure and the steric hindrance provided by the substituent at the C4 position allow for excellent facial shielding of the enolate, leading to high levels of diastereoselectivity.

Application: Diastereoselective Alkylation of an Acyl Oxazolidinone

This section details the diastereoselective alkylation of a propionyl-substituted oxazolidinone, a classic example of the utility of Evans' auxiliaries.

Experimental Workflow

The overall experimental workflow for the diastereoselective alkylation is depicted below.

Figure 1. General workflow for the diastereoselective alkylation of an acyl oxazolidinone.

Signaling Pathway of Stereochemical Control

The high diastereoselectivity observed in this reaction is a direct result of the steric influence of the chiral auxiliary on the approach of the electrophile.

Figure 2. Mechanism of stereochemical induction by the Evans' oxazolidinone auxiliary.

Experimental Protocols

Materials and Methods

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Benzyl bromide

-

Lithium hydroxide

-

Hydrogen peroxide

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Protocol 1: Acylation of the Chiral Auxiliary

-

To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

-

Concentrate the solution in vacuo and purify by flash column chromatography to afford the acylated oxazolidinone.

Protocol 2: Diastereoselective Alkylation

-

To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.

-

Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

In a separate flask, dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the substrate solution to the LDA solution via cannula.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl and allow to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

-

Concentrate the solution in vacuo and purify by flash column chromatography to isolate the alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

-

Stir the reaction mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the chiral auxiliary with ethyl acetate.

-

Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

-

Dry the organic layer over MgSO₄, concentrate in vacuo, and purify as needed.

Data Presentation

| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Acylation | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 95 | N/A |

| Alkylation | (4R,5S)-3-((S)-2-Methyl-3-phenylpropanoyl)-4-methyl-5-phenyl-2-oxazolidinone | 90 | >99:1 |

| Cleavage | (S)-2-Methyl-3-phenylpropanoic acid | 92 | N/A (enantiomeric excess >98%) |

Table 1. Summary of typical yields and diastereoselectivity for the alkylation of an Evans' oxazolidinone.

Conclusion

Evans' oxazolidinones provide a robust and highly effective method for achieving high levels of diastereoselectivity in a variety of chemical transformations. The protocols outlined in these application notes offer a solid foundation for researchers to successfully implement this powerful strategy in their own synthetic endeavors. The principles of steric control and predictable outcomes make this methodology a cornerstone of modern asymmetric synthesis.

Application Notes and Protocols for the Strecker Synthesis of α-Alanine from 1,1-Dimethoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids.[1][2][3][4][5] This method typically involves a one-pot reaction between an aldehyde or ketone, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. These application notes provide a detailed, proposed protocol for the synthesis of α-alanine using 1,1-dimethoxypropan-2-amine as the starting material. Since this compound contains both a protected aldehyde (as a dimethyl acetal) and an amine functional group, this protocol outlines a modified Strecker synthesis pathway. The proposed synthesis involves an initial acidic hydrolysis of the dimethyl acetal to unmask the aldehyde, followed by the formation of an α-aminonitrile and subsequent hydrolysis to yield α-alanine.

Disclaimer: The following protocol is a proposed synthetic route based on established principles of organic chemistry. It has not been directly sourced from a published procedure for this specific starting material and should be adapted and optimized by the end-user. Appropriate safety precautions must be taken, particularly when handling cyanide-containing reagents.

Proposed Synthetic Pathway

The proposed two-step synthesis of α-alanine from this compound is outlined below. The first step involves the in-situ formation of 2-aminopropanal via acid-catalyzed hydrolysis of the acetal. This intermediate then undergoes a Strecker-like reaction with a cyanide source to form the α-aminonitrile, which is subsequently hydrolyzed to α-alanine.

Caption: Proposed two-step synthesis of α-alanine.

Experimental Protocols

Materials and Equipment

-

This compound

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dowex 50W-X8 resin (or similar strong cation-exchange resin)

-

Ammonium hydroxide (NH₄OH)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for ion-exchange chromatography

-

pH meter or pH paper

-

Standard laboratory glassware

Safety Precautions

-

Cyanide Hazard: Potassium cyanide and sodium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

-

Acid/Base Hazard: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Protocol 1: Synthesis of 2-Amino-2-methylpropanenitrile (α-Aminonitrile Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in aqueous hydrochloric acid.

-

Stir the solution at room temperature for 2-4 hours to ensure complete hydrolysis of the acetal to the corresponding amino-aldehyde.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of potassium cyanide in water.

-

Slowly add the potassium cyanide solution to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude α-aminonitrile. The crude product may be used directly in the next step or purified by distillation under reduced pressure.

Protocol 2: Hydrolysis of 2-Amino-2-methylpropanenitrile to α-Alanine

-

Transfer the crude α-aminonitrile to a round-bottom flask.

-

Add concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

-

Monitor the hydrolysis by TLC until the aminonitrile is no longer detectable.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess HCl.

-

Dissolve the resulting residue in deionized water and adjust the pH to approximately 6-7 with a solution of sodium hydroxide.

-

The crude α-alanine can be purified by ion-exchange chromatography. Pack a column with Dowex 50W-X8 resin and wash with deionized water.

-

Load the crude amino acid solution onto the column.

-

Wash the column with deionized water to remove any inorganic salts.

-

Elute the α-alanine from the resin using aqueous ammonium hydroxide (e.g., 2 M NH₄OH).

-

Collect the fractions and monitor for the presence of the amino acid using a ninhydrin test or TLC.

-

Combine the positive fractions and concentrate them using a rotary evaporator to obtain pure α-alanine as a white solid.

Data Presentation

The following tables should be used to record experimental data for process optimization and characterization of the synthesized compounds.

Table 1: Reagent and Reaction Conditions for Aminonitrile Synthesis

| Parameter | Value |

| Moles of this compound | |

| Moles of KCN | |

| Volume of HCl | |

| Reaction Temperature (°C) | |

| Reaction Time (h) | |

| Yield of crude aminonitrile (g) | |

| Percent Yield (%) |

Table 2: Characterization of α-Aminonitrile Intermediate

| Analysis | Result |

| Appearance | |

| Boiling Point (°C) | |

| ¹H NMR (δ, ppm) | |

| ¹³C NMR (δ, ppm) | |

| IR (cm⁻¹) | |

| Mass Spectrometry (m/z) |

Table 3: Reaction Conditions for Hydrolysis to α-Alanine

| Parameter | Value |

| Moles of α-Aminonitrile | |

| Volume of conc. HCl | |

| Reflux Time (h) | |

| Yield of crude α-alanine (g) | |

| Yield of purified α-alanine (g) | |

| Overall Percent Yield (%) |

Table 4: Characterization of Final Product (α-Alanine)

| Analysis | Result |

| Appearance | |

| Melting Point (°C) | |

| Optical Rotation [α]D | |

| ¹H NMR (in D₂O, δ, ppm) | |

| ¹³C NMR (in D₂O, δ, ppm) | |

| Purity (by HPLC or other method) |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the proposed synthesis.

Caption: Experimental workflow for the synthesis of α-alanine.

Caption: Logical relationships in the synthesis process.

References

Application Notes and Protocols: N-Protection Strategies for 1,1-Dimethoxypropan-2-amine

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection of reactive functional groups is a cornerstone of strategy. The amine group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions during subsequent synthetic steps. This document provides detailed application notes and experimental protocols for the N-protection of 1,1-dimethoxypropan-2-amine, a valuable building block, using two of the most common amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

These protecting groups are widely employed due to their stability under various reaction conditions and the relative ease of their selective removal. The choice between Boc and Cbz often depends on the overall synthetic strategy, particularly the compatibility with other functional groups present in the molecule and the desired deprotection conditions.

N-Protection Strategies: A Comparative Overview

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions, making it an excellent choice for syntheses involving basic or nucleophilic reagents. Its removal is conveniently achieved under acidic conditions.

The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and some basic conditions. It is most commonly removed by catalytic hydrogenolysis, a mild method that preserves many other functional groups.

The following sections provide detailed protocols for the protection of this compound with both Boc and Cbz groups, as well as their subsequent deprotection.

Data Presentation: A Quantitative Comparison

The following table summarizes the typical reaction parameters for the N-protection of a primary amine like this compound on a 10 mmol scale. Please note that yields are based on representative procedures and may vary depending on the specific substrate and reaction conditions.

| Parameter | N-Boc Protection | N-Cbz Protection |

| Starting Amine | This compound (1.19 g, 10 mmol) | This compound (1.19 g, 10 mmol) |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol) | Benzyl Chloroformate (Cbz-Cl) (1.88 g, 1.54 mL, 11 mmol) |

| Base | Triethylamine (Et₃N) (1.53 mL, 11 mmol) | Sodium Bicarbonate (NaHCO₃) (1.68 g, 20 mmol) |

| Solvent | Dichloromethane (DCM) (50 mL) | Tetrahydrofuran (THF) / Water (1:1, 50 mL) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 3 - 6 hours |

| Work-up | Aqueous wash and extraction | Extraction and aqueous wash |

| Purification | Column chromatography (optional) | Column chromatography (optional) |

| Typical Yield | > 90% | > 90% |

| Deprotection Method | Acidic hydrolysis (e.g., TFA in DCM) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the procedure for the synthesis of tert-butyl (1,1-dimethoxypropan-2-yl)carbamate.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.19 g, 10 mmol) in dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add triethylamine (1.53 mL, 11 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in dichloromethane (10 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, tert-butyl (1,1-dimethoxypropan-2-yl)carbamate, is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Protocol 2: N-Cbz Protection of this compound

This protocol outlines the synthesis of benzyl (1,1-dimethoxypropan-2-yl)carbamate.

Materials:

-

This compound

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.19 g, 10 mmol) in a mixture of THF (25 mL) and water (25 mL).

-

Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate (1.54 mL, 11 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 3-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, add ethyl acetate (50 mL) to the mixture.

-

Separate the organic layer and wash it with brine (2 x 30 mL).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product, benzyl (1,1-dimethoxypropan-2-yl)carbamate, can be purified by flash column chromatography if required.

Protocol 3: Deprotection of N-Boc-1,1-dimethoxypropan-2-amine

Procedure:

-

Dissolve the N-Boc protected amine (1 mmol) in dichloromethane (5 mL).

-

Add trifluoroacetic acid (TFA) (1 mL) to the solution at room temperature.

-

Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Protocol 4: Deprotection of N-Cbz-1,1-dimethoxypropan-2-amine

Procedure:

-

Dissolve the N-Cbz protected amine (1 mmol) in methanol or ethanol (10 mL).

-

Add 10% Palladium on carbon (Pd/C) (10 mol% Pd) to the solution.

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizations

Caption: N-Boc Protection Workflow

Caption: N-Cbz Protection Workflow

Caption: Deprotection Signaling Pathways

Application Notes and Protocols for the Use of 1,1-Dimethoxypropan-2-amine in Peptide Synthesis

Introduction

While not a conventional reagent in standard peptide synthesis, 1,1-Dimethoxypropan-2-amine presents unique structural features that suggest its potential as a valuable building block for the synthesis of unnatural amino acids (UAAs) and peptide-like structures.[1][2][3] Unnatural amino acids are crucial in medicinal chemistry for modulating the properties of peptides and for creating novel drug candidates.[1][3] The presence of a primary amine and a protected ketone (as a dimethyl acetal) in this compound makes it a promising candidate for incorporation into complex molecules, particularly through multicomponent reactions like the Ugi or Passerini reactions.[4][5][6]

This document outlines a potential application of this compound in the synthesis of a novel peptide-peptoid hybrid structure via a solid-phase Ugi four-component reaction (U-4CR). The acetal group serves as a latent carbonyl, which can be unmasked under acidic conditions to participate in the reaction.

Proposed Application: Solid-Phase Synthesis of a Peptide-Peptoid Hybrid using this compound in an Ugi Reaction

The Ugi four-component reaction is a powerful tool for creating dipeptide scaffolds and other complex molecules in a single step.[4] In this proposed application, this compound will be used as the amine component. The reaction will be performed on a solid support, a common technique in peptide synthesis for ease of purification.[7][8] The overall strategy involves the coupling of an N-terminally deprotected peptide on a resin with an isocyanide, a carboxylic acid, and the carbonyl group generated in situ from this compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed pathway for the Ugi reaction using this compound.

Experimental Protocol

Objective: To synthesize a peptide-peptoid hybrid on a solid support using this compound in an Ugi four-component reaction.

Materials:

-

Fmoc-protected Rink Amide resin

-

Standard Fmoc-protected amino acids

-

This compound

-

An isocyanide (e.g., tert-butyl isocyanide)

-

A carboxylic acid (e.g., acetic acid)

-

Reagents for Solid-Phase Peptide Synthesis (SPPS): Piperidine, DIC, HOBt

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Workflow Diagram:

Caption: Experimental workflow for the solid-phase Ugi reaction.

Procedure:

-

Peptide Anchor Synthesis: Synthesize a short peptide sequence on the Rink Amide resin using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8]

-

Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF to expose the free amine.

-

Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.

-

Ugi Reaction Setup:

-

Swell the resin in a mixture of DCM and MeOH (1:1).

-

Add the carboxylic acid (10 eq.), the isocyanide (10 eq.), and this compound (10 eq.) to the reaction vessel.

-

-

In Situ Deprotection and Reaction:

-

Add a catalytic amount of TFA (0.5 eq.) to the mixture to facilitate the in situ hydrolysis of the dimethyl acetal to the corresponding ketone and the subsequent formation of the iminium ion.

-

Allow the reaction to proceed for 24 hours at room temperature with gentle shaking.

-

-

Final Washing: Wash the resin extensively with DCM, MeOH, and DMF to remove all unreacted components.

-

Cleavage and Deprotection: Cleave the synthesized peptide-peptoid hybrid from the resin and remove any side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

-

Purification and Analysis: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase HPLC. Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Data Presentation

The following table presents hypothetical data for the synthesis of a model peptide-peptoid hybrid, illustrating the expected outcomes of the proposed protocol. These values are based on typical yields and purities observed for Ugi reactions in similar contexts.[6]

| Parameter | Expected Value | Method of Analysis |

| Crude Yield | 75-85% | Gravimetric |

| Purity (Crude) | 60-70% | HPLC |

| Purity (Post-HPLC) | >95% | HPLC |

| Molecular Weight | Confirmed | Mass Spectrometry |

| Reaction Time | 24 hours | TLC/LC-MS monitoring |

Discussion

The use of this compound in a multicomponent reaction like the Ugi reaction offers a novel approach to introduce diversity into peptide structures. The acetal acts as a convenient protecting group for the ketone, which can be deprotected under the acidic conditions of the Ugi reaction, simplifying the overall synthetic scheme.[9][10] This strategy avoids the need to handle a potentially more reactive amino-ketone directly.

The proposed solid-phase approach allows for efficient synthesis and purification, making it suitable for the generation of libraries of peptide-peptoid hybrids for screening in drug discovery.[11][12] Further optimization of reaction conditions, such as solvent, temperature, and equivalents of reactants, may be necessary to maximize yield and purity for different substrates.

Conclusion

This compound is a promising, though unconventional, building block for peptide chemistry. Its application in multicomponent reactions, as outlined in this protocol, provides a pathway for the synthesis of complex and novel peptide-peptoid hybrids. This approach expands the toolbox for medicinal chemists and researchers in drug development, enabling the exploration of new chemical space.

References

- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids - Enamine [enamine.net]

- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Passerini reaction-amine deprotection-acyl migration peptide assembly: efficient formal synthesis of cyclotheonamide C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Synthesis of β-Amino Alcohols from 1,1-Dimethoxypropan-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of β-amino alcohols, valuable intermediates in pharmaceutical development, starting from 1,1-dimethoxypropan-2-amine. The synthesis proceeds through a two-step sequence involving the deprotection of the acetal functionality to yield an α-amino ketone, followed by the diastereoselective reduction of the ketone to the desired β-amino alcohol. This protocol offers a reliable pathway to these important synthons, with opportunities for stereochemical control in the reduction step.

Introduction

β-Amino alcohols are a pivotal structural motif found in a wide array of biologically active molecules and pharmaceuticals. Their synthesis is a key focus in medicinal chemistry and drug development. The use of readily available starting materials such as this compound, which possesses a protected ketone and an amine functionality, offers a strategic entry point to this class of compounds. The synthetic approach detailed herein involves two key transformations:

-

Acetal Deprotection: An acid-catalyzed hydrolysis to unmask the ketone functionality, yielding 1-aminopropan-2-one.

-

Ketone Reduction: The reduction of the resulting α-amino ketone to the corresponding β-amino alcohol, 2-amino-1-propanol.

This document outlines the experimental procedures for these steps, presents the expected outcomes in tabular format, and provides visualizations of the synthetic pathway.

Synthesis Pathway

The overall synthetic scheme is a two-step process starting from this compound.

Caption: Overall synthetic route from this compound to a β-amino alcohol.

Part 1: Acetal Deprotection to 1-Aminopropan-2-one

Application Note:

The deprotection of the dimethyl acetal in this compound is achieved through acid-catalyzed hydrolysis. This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, in an aqueous medium or a mixture of an organic solvent and water. The reaction should be monitored to ensure complete conversion while minimizing potential side reactions. The product, 1-aminopropan-2-one, is an α-amino ketone and should be handled with care as it can be prone to self-condensation. It is often preferable to use the crude product directly in the subsequent reduction step.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Hydrochloric acid (37% aqueous solution)

-

Deionized water

-

Sodium hydroxide solution (50% w/w)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (e.g., 0.6 mol).

-

Slowly add a solution of 37% aqueous hydrochloric acid (e.g., 1.5 mol) while stirring and maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C).

-

Maintain the reflux for a period of 15 to 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting product is the hydrochloride salt of 1-aminopropan-2-one in an aqueous solution. This solution can be carefully neutralized or used directly in the next step. For isolation, the water can be removed under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | (S)-1-Methoxy-2-propylamine (analogous) | [1] |

| Reagent | 37% aq. HCl | [1] |

| Reaction Time | 15-20 hours | [1] |

| Temperature | 100°C (Reflux) | [1] |

| Conversion | Complete (as per NMR and GC) | [1] |

| Yield | Not explicitly isolated, used in next step | [1] |

Part 2: Reduction of 1-Aminopropan-2-one to β-Amino Alcohol

Application Note:

The reduction of the α-amino ketone, 1-aminopropan-2-one, to the corresponding β-amino alcohol, 2-amino-1-propanol, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can also be employed, though it requires anhydrous conditions and more careful handling. The choice of reducing agent can influence the diastereoselectivity of the reduction if a chiral center is present or introduced.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

Crude 1-aminopropan-2-one hydrochloride solution (from Part 1)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF) or Methanol

-

Deionized water

-

1N Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

If starting from the crude hydrochloride solution, carefully neutralize it to approximately pH 7-8 with a sodium hydroxide solution while cooling in an ice bath.

-